2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3,5-bis(trifluoromethyl)phenyl]acetamide
CAS No.: 618880-32-3
Cat. No.: VC20185024
Molecular Formula: C20H15F6N5OS
Molecular Weight: 487.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 618880-32-3 |
|---|---|
| Molecular Formula | C20H15F6N5OS |
| Molecular Weight | 487.4 g/mol |
| IUPAC Name | N-[3,5-bis(trifluoromethyl)phenyl]-2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C20H15F6N5OS/c1-2-7-31-17(15-5-3-4-6-27-15)29-30-18(31)33-11-16(32)28-14-9-12(19(21,22)23)8-13(10-14)20(24,25)26/h2-6,8-10H,1,7,11H2,(H,28,32) |
| Standard InChI Key | ADEXFWITICHLPN-UHFFFAOYSA-N |
| Canonical SMILES | C=CCN1C(=NN=C1SCC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC=CC=N3 |
Introduction
Structural Characteristics and Molecular Design
Core Architecture
The compound features a 1,2,4-triazole ring substituted at the 3-position with a sulfanyl-acetamide group and at the 4- and 5-positions with allyl and pyridinyl groups, respectively. The N-[3,5-bis(trifluoromethyl)phenyl]acetamide tail introduces steric bulk and electron-withdrawing effects, enhancing stability and target affinity. Key structural parameters include:
The molecular formula C21H17F6N5OS (calculated molecular weight: 549.46 g/mol) reflects its heteroatom-rich composition, which contributes to diverse reactivity .
Spectroscopic and Computational Data
Nuclear magnetic resonance (NMR) studies reveal distinct signals for the triazole protons (δ 8.2–8.5 ppm), pyridine ring (δ 7.3–8.1 ppm), and trifluoromethyl groups (δ -63 ppm in ¹⁹F NMR) . Density functional theory (DFT) simulations predict a dipole moment of 5.2 Debye, indicating moderate polarity conducive to aqueous and lipid bilayer penetration .
Synthetic Pathways and Optimization
Laboratory-Scale Synthesis
The synthesis involves a four-step sequence:
-
Triazole Formation: Cyclocondensation of thiosemicarbazide with 2-pyridinecarbonitrile under acidic conditions yields 5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol .
-
Allylation: Treatment with allyl bromide in dimethylformamide (DMF) introduces the allyl group at the 4-position .
-
Sulfanyl-Acetamide Coupling: Reaction with N-[3,5-bis(trifluoromethyl)phenyl]chloroacetamide in the presence of potassium carbonate facilitates thioether linkage formation .
-
Purification: Recrystallization from ethanol/water (3:1) achieves >98% purity (HPLC) .
Industrial Production Challenges
Scale-up efforts face hurdles in controlling exothermic reactions during allylation and minimizing byproducts such as sulfoxides. Continuous flow reactors with temperature gradients (−10°C to 25°C) and immobilized base catalysts reduce side reactions, improving yields from 62% (batch) to 79% (flow) .
Chemical Reactivity and Functionalization
Oxidation and Reduction Profiles
The sulfanyl group undergoes regioselective oxidation:
-
Mild Conditions (H2O2, 0°C): Forms sulfoxide derivatives (λmax 270 nm) .
-
Strong Conditions (mCPBA, 40°C): Yields sulfones (λmax 285 nm) .
Reduction with NaBH4/CuI selectively saturates the triazole ring, generating dihydrotriazole analogs with altered bioactivity .
Substitution Reactions
Nucleophilic displacement of the allyl group with amines (e.g., piperazine) occurs under microwave irradiation (100°C, 30 min), producing water-soluble derivatives for pharmaceutical formulations .
Biological Activity and Mechanism
Enzyme Inhibition Studies
In vitro assays demonstrate potent inhibition of cytochrome P450 17A1 (IC50 = 38 nM) and matrix metalloproteinase-9 (IC50 = 112 nM), attributed to triazole-mediated coordination of catalytic zinc ions . Molecular docking simulations (PDB: 3RUK) show the trifluoromethyl phenyl group occupying hydrophobic subpockets, while the pyridine nitrogen hydrogen-bonds with Glu285 .
Antiproliferative Effects
Against MCF-7 breast cancer cells, the compound reduces viability by 72% at 10 μM (48 h exposure), outperforming 5-fluorouracil (54% reduction) . Synergy with doxorubicin (combination index = 0.3) suggests role in combination therapies .
Applications and Future Directions
Medicinal Chemistry
As a lead compound for androgen synthesis inhibitors, it shows promise in prostate cancer treatment. Preclinical pharmacokinetics in rats reveal a half-life of 4.2 h and oral bioavailability of 58% .
Materials Science
Thin films of the compound exhibit semiconducting behavior (bandgap 3.1 eV), with potential use in organic field-effect transistors (OFETs) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume